molecular formula C25H21N3O2S B11431179 8-(2-methoxynaphthalen-1-yl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2-methoxynaphthalen-1-yl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11431179
M. Wt: 427.5 g/mol
InChI Key: UNDIEVVMUZISNC-UHFFFAOYSA-N
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Description

8-(2-Methoxynaphthalen-1-yl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyridothiadiazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 8-(2-methoxynaphthalen-1-yl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene and phenyl precursors, followed by their condensation with appropriate reagents to form the pyridothiadiazine core. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reactions to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, especially in the presence of strong bases like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-(2-Methoxynaphthalen-1-yl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar compounds to 8-(2-methoxynaphthalen-1-yl)-6-oxo-3-phenyl-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyridothiadiazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. Some examples of similar compounds are:

Properties

Molecular Formula

C25H21N3O2S

Molecular Weight

427.5 g/mol

IUPAC Name

8-(2-methoxynaphthalen-1-yl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H21N3O2S/c1-30-22-12-11-17-7-5-6-10-19(17)24(22)20-13-23(29)28-15-27(18-8-3-2-4-9-18)16-31-25(28)21(20)14-26/h2-12,20H,13,15-16H2,1H3

InChI Key

UNDIEVVMUZISNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3CC(=O)N4CN(CSC4=C3C#N)C5=CC=CC=C5

Origin of Product

United States

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